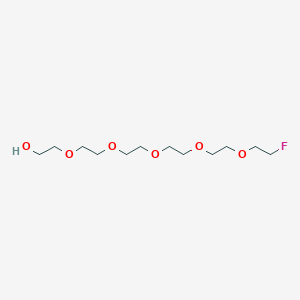
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol is an organic compound belonging to the class of polyethylene glycols. These compounds are oligomers or polymers of ethylene oxide, characterized by the general formula (C2H4O)n, where n is greater than or equal to 3 . This compound is notable for its unique structure, which includes a fluorine atom and multiple ether linkages, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol typically involves the reaction of ethylene oxide with a suitable fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent polymerization . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure allows it to be used in the study of biological systems, particularly in the investigation of membrane permeability and protein interactions.
Mechanism of Action
The mechanism of action of 17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting their function and stability. The compound’s multiple ether linkages also contribute to its solubility and ability to penetrate biological membranes .
Comparison with Similar Compounds
17-Fluoro-3,6,9,12,15-pentaoxaheptadecan-1-ol can be compared with other polyethylene glycols and fluorinated alcohols:
Polyethylene glycols: These compounds share the same basic structure but lack the fluorine atom, resulting in different chemical and physical properties.
Fluorinated alcohols: These compounds contain a fluorine atom but may not have the multiple ether linkages present in this compound, leading to differences in solubility and reactivity.
Similar compounds include:
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol
- 17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(4-nonylphenoxy)-
Properties
CAS No. |
917763-54-3 |
|---|---|
Molecular Formula |
C12H25FO6 |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H25FO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 |
InChI Key |
YHGXWBNIAPXWSE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


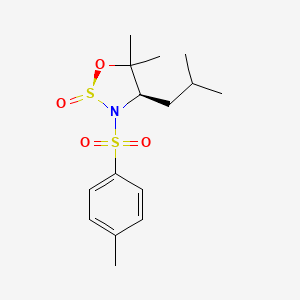
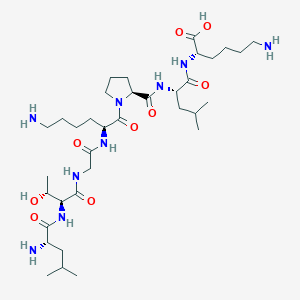
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
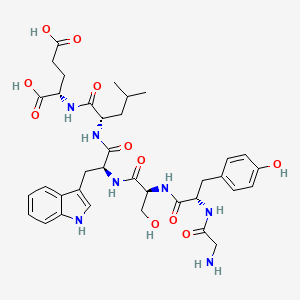
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
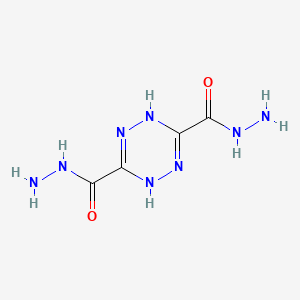
![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
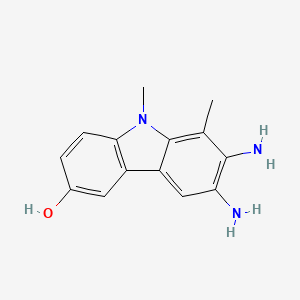
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)
